molecular formula C20H16O3 B11603414 9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11603414
M. Wt: 304.3 g/mol
InChI Key: FGXGOOOKCYTXTC-UHFFFAOYSA-N
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Description

9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a chemical compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . It belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be achieved through several synthetic routes. One common method involves the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . This method allows for the construction of the furan ring on the benzene moiety of coumarin, leading to the formation of the desired compound.

Scientific Research Applications

9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other furocoumarin derivatives. In biology and medicine, it is studied for its potential phototherapeutic effects, particularly in PUVA (psoralen plus UVA) therapy for the treatment of skin diseases . Additionally, it has applications in the industry as a photosensitizer and in the development of new materials.

Mechanism of Action

The mechanism of action of 9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its ability to intercalate between adjacent base pairs in the DNA duplex. This intercalation is followed by two successive photocycloaddition reactions that cross-link the DNA . The compound’s photobinding properties are enhanced by its structural modifications, which reduce side effects and improve its efficacy as a phototherapeutic agent.

Comparison with Similar Compounds

9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one . These compounds share similar structural features but differ in their substitution patterns and photobinding properties. The unique structural modifications of this compound make it a valuable compound for various applications.

Properties

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

9-ethyl-4-methyl-3-phenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H16O3/c1-3-13-10-17(21)23-16-9-12(2)18-15(11-22-20(18)19(13)16)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3

InChI Key

FGXGOOOKCYTXTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=CC=C4

Origin of Product

United States

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